
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a variety of cellular processes, including cell cycle, differentiation, and apoptosis .
Mode of Action
The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the pyrido[3,4-g]quinazoline tricyclic system in the compound is essential for maintaining its protein kinase inhibitory potency . The compound’s aminopyrimidine and pyridine moieties, as well as substituents at the 10-position, are critical for interactions with the targeted protein kinase .
Biochemical Pathways
The compound affects the biochemical pathways regulated by protein kinases. By inhibiting protein kinase activity, it can influence various downstream effects, such as cell cycle progression, cell differentiation, and programmed cell death .
Result of Action
The inhibition of protein kinase activity by this compound can lead to various molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest. It can also influence cell differentiation and apoptosis, which could have implications in cancer treatment .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s planar structure could lead to potential DNA intercalation . Steric hindrance induced by both heteroaryl rings might explain the observed protein kinase inhibitory potency .
Biological Activity
The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , identified by its CAS number 2034429-79-1, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, with an emphasis on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves complex organic reactions, typically starting from pyridine and piperazine derivatives. The synthetic route generally includes the formation of the methanone linkage between the pyridine and piperazine moieties. A detailed synthesis pathway can be found in recent literature, which outlines various methodologies for optimizing yield and purity .
Key Structural Features
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.4 g/mol
- Functional Groups : The compound contains methoxyethoxy and pyrimidinyl substituents, contributing to its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.03 to 3.3 μM against breast cancer cells, indicating strong cytotoxicity . The mechanism of action is believed to involve the induction of cell cycle arrest in the G2/M phase and disruption of microtubule dynamics, which are critical for cell division.
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate moderate to good efficacy against a panel of bacterial strains. For example, derivatives related to piperazine structures have shown promising results in inhibiting microbial growth .
Case Studies and Experimental Findings
Several case studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound.
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 0.03 | Cell cycle arrest in G2/M phase |
Study 2 | HeLa (cervical cancer) | 0.5 | Disruption of microtubule dynamics |
Study 3 | E. coli (bacterial strain) | 10 | Inhibition of bacterial growth |
These studies highlight the compound's potential as both an anticancer and antimicrobial agent, warranting further investigation into its pharmacokinetics and therapeutic applications.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyridine and piperazine moieties. The synthetic routes often utilize methodologies such as Grignard reactions and coupling reactions to achieve high yields and purity of the desired product. For instance, the synthesis of similar compounds has been documented, showcasing various strategies to optimize yields and reaction conditions .
Protein Kinase Inhibition
One significant application of this compound is its role as an inhibitor of protein kinases. Protein kinases are crucial in various cellular processes, and their dysregulation is often associated with diseases such as cancer. Studies have shown that derivatives of related compounds exhibit potent inhibitory activity against specific protein kinases, suggesting that (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone could also possess similar properties .
Antiviral Properties
Recent research indicates that certain piperazine derivatives, structurally related to our compound, demonstrate antiviral activity against coronaviruses, including SARS-CoV-2. The mechanism often involves the inhibition of viral replication pathways, making these compounds potential candidates for antiviral drug development .
Adenosine Receptor Modulation
Compounds containing piperazine structures have been investigated for their ability to act as antagonists at adenosine receptors, particularly the A2A receptor. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The modulation of these receptors could lead to therapeutic benefits in managing these conditions .
Case Studies and Experimental Findings
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-11-12-25-15-13-14(3-6-18-15)16(23)21-7-9-22(10-8-21)17-19-4-2-5-20-17/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFEFHODIMWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.